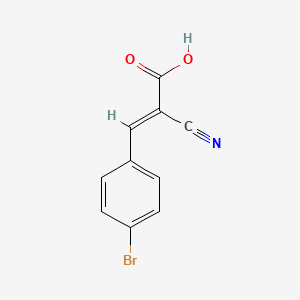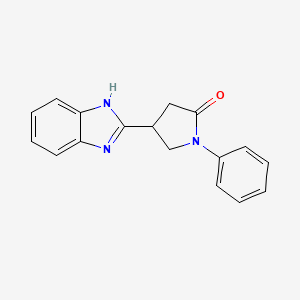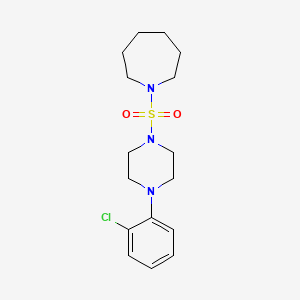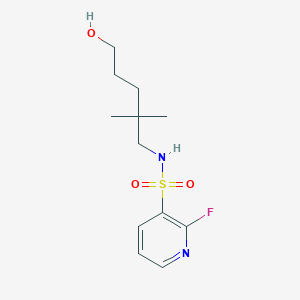
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide, also known as JNJ-63533054, is a novel small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been synthesized using a unique method that involves the use of various chemical reagents and catalysts.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide involves the inhibition of certain enzymes and receptors that are involved in various cellular processes. This compound has been shown to inhibit the activity of certain kinases that are involved in the regulation of cell growth and proliferation, leading to the induction of cell death in cancer cells. Additionally, 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide has been shown to modulate the activity of certain neurotransmitter receptors, leading to the regulation of neuronal activity and the potential treatment of neurological disorders.
Biochemical and Physiological Effects:
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide has been shown to exhibit potent biochemical and physiological effects in various preclinical models. This compound has been shown to induce cell death in cancer cells, leading to the inhibition of tumor growth. Additionally, 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide has been shown to possess anti-inflammatory properties, leading to the reduction of inflammation in various tissues. Furthermore, this compound has been shown to modulate neuronal activity, leading to the potential treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide has several advantages and limitations for lab experiments. One of the advantages is its potent anti-tumor activity, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide is its complex synthesis method, which requires expertise in organic chemistry and the use of various chemical reagents and catalysts.
Zukünftige Richtungen
There are several future directions for the research and development of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the mechanism of action of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide and its potential therapeutic applications in various diseases. Furthermore, the development of new analogs of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide with improved potency and selectivity is another future direction for the research and development of this compound.
Conclusion:
In conclusion, 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide is a novel small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using a unique method and has been extensively studied for its potential to treat cancer, inflammation, and neurological disorders. The mechanism of action of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide involves the inhibition of certain enzymes and receptors that are involved in various cellular processes. This compound has several advantages and limitations for lab experiments and has several future directions for research and development.
Synthesemethoden
The synthesis of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide involves the reaction of 3-pyridinesulfonyl chloride with 5-hydroxy-2,2-dimethylpentylamine in the presence of a base. The resulting intermediate is then reacted with 2-fluoro-4-nitrophenylboronic acid in the presence of a palladium catalyst to yield the final product. The synthesis of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide is a complex process that requires expertise in organic chemistry and the use of various chemical reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent anti-tumor activity in preclinical models of cancer, making it a promising candidate for cancer therapy. Additionally, 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide has been shown to possess anti-inflammatory properties and has the potential to be used in the treatment of various inflammatory diseases. Furthermore, this compound has been shown to modulate the activity of certain neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O3S/c1-12(2,6-4-8-16)9-15-19(17,18)10-5-3-7-14-11(10)13/h3,5,7,15-16H,4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSAIUMXCFALKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)CNS(=O)(=O)C1=C(N=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

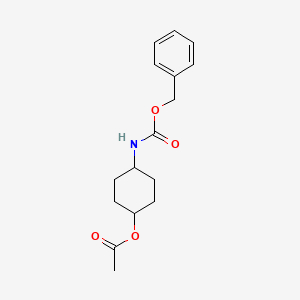
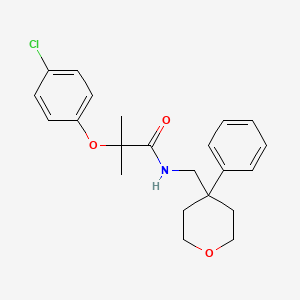
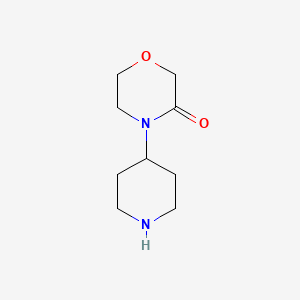
![3-Ethyl-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2777398.png)
![N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2777399.png)
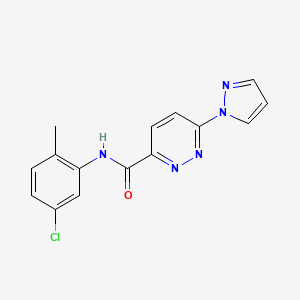
![2-Propenamide,N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B2777403.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol](/img/structure/B2777404.png)
